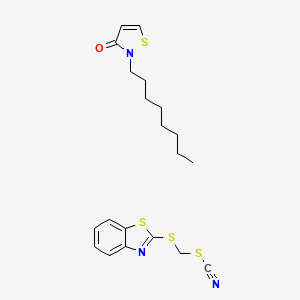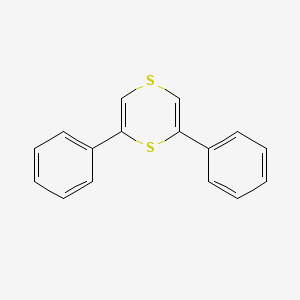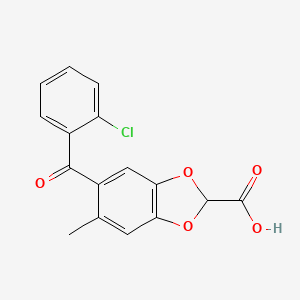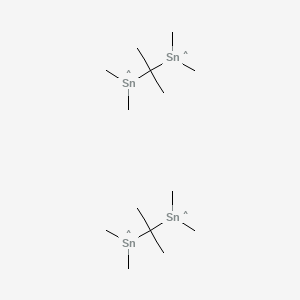
1,12-Dodecanediol, 4,4,5,5,6,6,7,7,8,8,9,9-dodecafluoro-2,11-diiodo-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,12-Dodecanediol, 4,4,5,5,6,6,7,7,8,8,9,9-dodecafluoro-2,11-diiodo- is a fluorinated diiodo compound with a long carbon chain. This compound is of interest due to its unique chemical properties, which include high thermal stability and resistance to oxidation. The presence of fluorine atoms enhances its hydrophobicity and chemical inertness, making it valuable in various industrial and scientific applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,12-Dodecanediol, 4,4,5,5,6,6,7,7,8,8,9,9-dodecafluoro-2,11-diiodo- typically involves multiple steps. One common method starts with the fluorination of 1,12-dodecanediol, followed by iodination. The reaction conditions often require the use of strong fluorinating agents such as sulfur tetrafluoride (SF4) and iodine sources like iodine monochloride (ICl) under controlled temperatures and pressures to ensure selective substitution.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. The use of catalysts and optimized reaction pathways can enhance yield and purity. The final product is usually purified through distillation or recrystallization to remove any impurities.
Analyse Chemischer Reaktionen
Types of Reactions
1,12-Dodecanediol, 4,4,5,5,6,6,7,7,8,8,9,9-dodecafluoro-2,11-diiodo- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the diiodo groups to hydrogen, forming a fully fluorinated dodecanediol.
Substitution: The iodine atoms can be substituted with other functional groups such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea.
Major Products
Oxidation: Produces fluorinated ketones or carboxylic acids.
Reduction: Results in fully fluorinated dodecanediol.
Substitution: Yields various functionalized fluorinated compounds.
Wissenschaftliche Forschungsanwendungen
1,12-Dodecanediol, 4,4,5,5,6,6,7,7,8,8,9,9-dodecafluoro-2,11-diiodo- has several applications in scientific research:
Chemistry: Used as a building block for synthesizing complex fluorinated molecules.
Biology: Investigated for its potential use in drug delivery systems due to its hydrophobic nature.
Medicine: Explored for its antimicrobial properties and potential use in developing new pharmaceuticals.
Industry: Utilized in the production of high-performance materials, such as fluorinated polymers and surfactants.
Wirkmechanismus
The mechanism of action of 1,12-Dodecanediol, 4,4,5,5,6,6,7,7,8,8,9,9-dodecafluoro-2,11-diiodo- involves its interaction with molecular targets through hydrophobic interactions and halogen bonding. The fluorine atoms enhance its binding affinity to specific proteins or enzymes, potentially inhibiting their activity. The diiodo groups can also participate in redox reactions, affecting cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,12-Dodecanediol: A non-fluorinated analog with similar structural features but lacks the unique properties imparted by fluorine and iodine atoms.
1,12-Dodecanediol, 4,4,5,5,6,6,7,7,8,8,9,9-dodecafluoro-: A fluorinated analog without iodine atoms, offering different reactivity and applications.
1,12-Dodecanediol, 2,11-diiodo-: An iodinated analog without fluorine atoms, exhibiting different chemical behavior.
Uniqueness
1,12-Dodecanediol, 4,4,5,5,6,6,7,7,8,8,9,9-dodecafluoro-2,11-diiodo- is unique due to the combined presence of fluorine and iodine atoms, which confer distinct chemical and physical properties. Its high thermal stability, resistance to oxidation, and hydrophobicity make it valuable for specialized applications in various fields.
Eigenschaften
CAS-Nummer |
94403-05-1 |
|---|---|
Molekularformel |
C12H12F12I2O2 |
Molekulargewicht |
670.01 g/mol |
IUPAC-Name |
4,4,5,5,6,6,7,7,8,8,9,9-dodecafluoro-2,11-diiodododecane-1,12-diol |
InChI |
InChI=1S/C12H12F12I2O2/c13-7(14,1-5(25)3-27)9(17,18)11(21,22)12(23,24)10(19,20)8(15,16)2-6(26)4-28/h5-6,27-28H,1-4H2 |
InChI-Schlüssel |
MNUMOHCESRLKFH-UHFFFAOYSA-N |
Kanonische SMILES |
C(C(CO)I)C(C(C(C(C(C(CC(CO)I)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Bis[3-(diethylamino)phenyl]methanone](/img/structure/B14348512.png)

![Methyl bicyclo[4.1.0]hept-3-ene-7-carboxylate](/img/structure/B14348522.png)



![5-({1-[5-Chloro-2-(2,4-dichlorophenoxy)phenyl]-1,3-bis(hexadecanoyloxy)propan-2-YL}oxy)-5-oxopentanoate](/img/structure/B14348553.png)

![acetic acid;N'-[(4-dodecylphenyl)methyl]ethane-1,2-diamine](/img/structure/B14348565.png)


